Ethyl 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate is a compound belonging to the class of dihydropyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate typically involves the Biginelli reaction, a multicomponent reaction that combines an aldehyde, a β-keto ester, and urea or thiourea. This reaction is catalyzed by acids or other catalysts under solvent-free conditions . For example, a solution of 68–70% nitric acid can be used to facilitate the reaction at 0°C, followed by stirring at room temperature for several hours .
Industrial Production Methods
Industrial production methods for this compound often involve scalable and cost-effective approaches. One such method includes the use of Montmorillonite-KSF as a reusable and heterogeneous catalyst, which provides an efficient and green synthesis route .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as nitric acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for oxidation, sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and specific pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Ethyl 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of ethyl 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which plays a crucial role in neuroinflammation . Additionally, the compound can inhibit matrix metalloproteinases by binding to their active sites, thereby preventing the degradation of extracellular matrix proteins .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound exhibits similar biological activities but differs in its structural conformation.
Ethyl 2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate: Another similar compound with distinct functional groups that contribute to its unique properties.
Uniqueness
Ethyl 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate stands out due to its specific inhibitory effects on matrix metalloproteinases and its potential neuroprotective properties. These unique features make it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C8H10N2O3 |
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Molecular Weight |
182.18 g/mol |
IUPAC Name |
ethyl 1-methyl-6-oxopyrimidine-5-carboxylate |
InChI |
InChI=1S/C8H10N2O3/c1-3-13-8(12)6-4-9-5-10(2)7(6)11/h4-5H,3H2,1-2H3 |
InChI Key |
ZLFBSTWUJCCUOP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=CN(C1=O)C |
Origin of Product |
United States |
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